2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-16(14-22-13-15-5-2-1-3-6-15)18-9-7-17(8-10-18)20-11-4-12-21-17/h1-3,5-6H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFNAOVCCOTQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CSCC3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide in the presence of a base.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Benzyl halides, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone. For instance, research on similar compounds has demonstrated effectiveness in animal models of epilepsy, suggesting that modifications to the spirocyclic structure can enhance therapeutic efficacy against seizure disorders .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. A series of derivatives synthesized from benzylthio compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzylthio moiety could enhance anticancer potency .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is believed to be mediated through multiple pathways, including modulation of neurotransmitter systems and inhibition of key enzymes involved in tumor progression. The compound's ability to interact with various receptors and enzymes makes it a candidate for further pharmacological exploration.
ADME-Tox Profiles
Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have shown favorable profiles, indicating good permeability and metabolic stability. This suggests that this compound may possess desirable pharmacokinetic characteristics for therapeutic use .
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science. Its potential use in the development of novel polymers and materials with specific mechanical and thermal properties is an area of ongoing research.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and functional groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight : Estimated ~330-350 g/mol, comparable to analogs like BG15330 (239.31 g/mol) but lighter than sulfonyl derivatives (367.46 g/mol in ).
Q & A
Q. Key Considerations :
- Purity control via column chromatography or recrystallization .
- Use of anhydrous conditions to prevent hydrolysis of the dioxa-aza ring .
Which spectroscopic techniques are critical for characterizing this compound?
Basic
Routine characterization employs:
- NMR Spectroscopy :
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation patterns .
Methodological Tip : Use deuterated chloroform (CDCl₃) as a solvent for NMR due to the compound’s limited solubility in polar solvents .
How do substituents on the spiro ring influence biological activity?
Advanced
Evidence from analogous spiro compounds suggests:
Q. Experimental Design :
Synthesize derivatives with varied substituents.
Evaluate activity via in vitro receptor-binding assays or in vivo models (e.g., spontaneously hypertensive rats).
Correlate structural features with pharmacological outcomes using QSAR analysis .
| Substituent Type | Activity Trend | Reference |
|---|---|---|
| Lower alkyl (e.g., methyl) | High activity | |
| Aryl (e.g., benzodioxan) | Moderate activity | |
| Bulky alkyl (e.g., tert-butyl) | Low activity |
What challenges arise during purification of this compound?
Q. Advanced
- Solubility Issues : Limited solubility in common solvents (e.g., water, ethanol) necessitates use of dichloromethane or DCM/MeOH mixtures .
- Column Chromatography : Optimize gradient elution (e.g., hexane/ethyl acetate) to separate closely related spiro derivatives .
- Degradation : Hydrolysis of the dioxa-aza ring under acidic/basic conditions requires neutral pH during purification .
Q. Troubleshooting :
- Pre-purify via liquid-liquid extraction to remove polar impurities.
- Use silica gel with 5% triethylamine to minimize adsorption of basic nitrogen atoms .
How stable is this compound under varying storage conditions?
Q. Basic
- Short-term : Stable at room temperature in sealed, amber vials (light-sensitive).
- Long-term : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the benzylthio group .
- Decomposition Risks : Exposure to moisture or protic solvents accelerates hydrolysis of the spiro ring .
What is the role of the benzylthio group in reactivity?
Q. Advanced
- Nucleophilic Substitution : The thioether sulfur acts as a nucleophile in alkylation or oxidation reactions .
- Radical Reactions : Participates in thiol-ene click chemistry for bioconjugation .
- Chelation : Potential coordination with metal catalysts in cross-coupling reactions.
Q. Methodology :
- For functionalization, use mild oxidizing agents (e.g., H₂O₂) to convert –S– to sulfoxide/sulfone derivatives .
Which analytical methods quantify this compound in complex matrices?
Q. Basic
- HPLC-UV/Vis : Reverse-phase C18 column with acetonitrile/water mobile phase (detection at 254 nm) .
- GC-MS : Derivatize with BSTFA to improve volatility .
- LC-HRMS : Accurate mass determination for trace analysis in biological samples .
Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
What mechanistic insights exist for spiro ring formation?
Q. Advanced
Q. Experimental Optimization :
What safety precautions are essential during handling?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
How can computational modeling guide research on this compound?
Q. Advanced
- Molecular Docking : Predict binding modes to biological targets (e.g., α₁-adrenoceptors) using AutoDock Vina .
- DFT Calculations : Optimize geometry and analyze electronic properties (e.g., HOMO/LUMO) for reactivity predictions .
- MD Simulations : Study spiro ring conformational dynamics in solvated systems .
Software Tools : Gaussian (DFT), GROMACS (MD), PyMOL (visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
